Ethyl 4-(bromomethyl)nicotinate
Overview
Description
Ethyl 4-(bromomethyl)nicotinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 4-position with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(bromomethyl)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The general synthetic route involves:
Esterification: Nicotinic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Bromination: The ethyl nicotinate is then brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles (e.g., amines, thiols, and alkoxides) to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Carried out in aqueous or mixed solvent systems under reflux.
Major Products:
Nucleophilic Substitution: Various substituted nicotinates depending on the nucleophile used.
Reduction: Ethyl 4-methylnicotinate.
Oxidation: Ethyl 4-carboxynicotinate.
Scientific Research Applications
Ethyl 4-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of substituted nicotinates and pyridines.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmacologically active compounds, including those with anti-inflammatory and antimicrobial properties.
Biological Studies: Utilized in the study of nicotinic acid derivatives and their biological activities, including their roles as enzyme inhibitors or receptor ligands.
Industrial Applications: Potential use in the development of agrochemicals and materials science due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of ethyl 4-(bromomethyl)nicotinate largely depends on its use and the context of its application. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)nicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
4-(Bromomethyl)nicotinic acid: The free acid form, which is more acidic and less lipophilic compared to the ester derivatives.
The uniqueness of this compound lies in its combination of the bromomethyl group and the ethyl ester, providing a balance of reactivity and lipophilicity that can be advantageous in various synthetic and biological applications.
Properties
IUPAC Name |
ethyl 4-(bromomethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNTCUCJUOFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524475 | |
Record name | Ethyl 4-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344408-87-3 | |
Record name | Ethyl 4-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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